3,3''-Dibromo-1,1':3',1''-terphenyl

Description

BenchChem offers high-quality 3,3''-Dibromo-1,1':3',1''-terphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3''-Dibromo-1,1':3',1''-terphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,3-bis(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKHIPSLESGJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477346 | |

| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95962-62-2 | |

| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 3,3''-Dibromo-1,1':3',1''-terphenyl

An In-Depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl for Advanced Research Applications

This guide provides a comprehensive technical overview of 3,3''-Dibromo-1,1':3',1''-terphenyl, a versatile building block in contemporary materials science and organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this compound, with a focus on the underlying scientific principles that guide its use.

Introduction and Strategic Importance

3,3''-Dibromo-1,1':3',1''-terphenyl, also known as 3,3''-Dibromo-m-terphenyl or 1,3-Bis(3-bromophenyl)benzene, is a halogenated aromatic compound featuring a central benzene ring connected to two 3-bromophenyl moieties at the 1 and 3 positions. The presence of two reactive bromine atoms on the terminal phenyl rings makes this molecule a valuable precursor for the synthesis of more complex molecular architectures through various cross-coupling reactions. Its rigid terphenyl backbone imparts desirable thermal and electronic properties, making it a compound of significant interest in the development of organic electronics, particularly organic light-emitting diodes (OLEDs).[1][2]

This guide will explore the synthetic routes to 3,3''-Dibromo-1,1':3',1''-terphenyl, its key physicochemical and spectroscopic properties, its applications as a pivotal intermediate in organic synthesis and in the fabrication of advanced electronic materials, and crucial safety and handling considerations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of 3,3''-Dibromo-1,1':3',1''-terphenyl is paramount for its effective utilization in research and development.

Physical Properties

The physical properties of 3,3''-Dibromo-1,1':3',1''-terphenyl are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in solid-state applications.

| Property | Value | Source |

| CAS Number | 95962-62-2 | [3] |

| Molecular Formula | C₁₈H₁₂Br₂ | [3] |

| Molecular Weight | 388.10 g/mol | [4][3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 55 °C | [7][8] |

| Boiling Point | 225 °C at 0.4 mmHg | [7][8] |

| Solubility | Soluble in some organic solvents like ether and carbon disulfide. | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central and terminal phenyl rings will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons. The carbons bonded to bromine will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) is expected around m/z 386, 388, and 390, with relative intensities corresponding to the natural abundance of the bromine isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).

Synthesis of 3,3''-Dibromo-1,1':3',1''-terphenyl

The synthesis of 3,3''-Dibromo-1,1':3',1''-terphenyl primarily relies on modern cross-coupling methodologies that enable the efficient formation of aryl-aryl bonds. The two most prominent and effective strategies are the Suzuki-Miyaura coupling and Grignard reagent-based methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryls and, by extension, terphenyls.[9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Reaction Scheme:

Sources

- 1. 3,3′′-Bis(9-hydroxyfluoren-9-yl)-1,1′:3′,1′′-terphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 95962-62-2: 1,1':3',1''-Terphenyl, 3,3''-dibromo- [cymitquimica.com]

- 3. 1,1':3',1''-Terphenyl, 3,3''-dibromo- | C18H12Br2 | CID 12088545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 8. 3,3''-Dibromo-1,1':3',1''-terphenyl | CymitQuimica [cymitquimica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

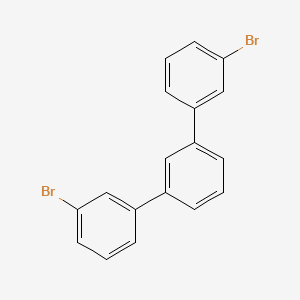

3,3''-Dibromo-1,1':3',1''-terphenyl chemical structure

An In-Depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl: Structure, Synthesis, and Applications

Introduction

3,3''-Dibromo-1,1':3',1''-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted at the 1 and 3 positions with 3-bromophenyl groups. This meta-terphenyl scaffold provides a rigid, well-defined three-dimensional architecture, making it a valuable building block in materials science and a compelling scaffold in medicinal chemistry. The presence of two bromine atoms offers reactive handles for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular structures. This guide provides a comprehensive overview of its chemical structure, key physicochemical properties, detailed synthetic methodologies, and significant applications for researchers in chemistry and drug development.

Chemical Structure and Identification

The core of 3,3''-Dibromo-1,1':3',1''-terphenyl is an m-terphenyl system. The nomenclature indicates three phenyl rings linked in a 1,3'-fashion. The "3,3''-dibromo" prefix specifies that a bromine atom is attached to the third carbon of each of the two outer phenyl rings, relative to the point of attachment to the central ring.

-

IUPAC Name : 1,3-bis(3-bromophenyl)benzene[1]

-

Canonical SMILES : C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br[1]

-

InChIKey : FGKHIPSLESGJNR-UHFFFAOYSA-N[1]

Caption: Chemical structure of 3,3''-Dibromo-1,1':3',1''-terphenyl.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 388.10 g/mol | [2][3] |

| Appearance | White to orange or green powder/crystal | [2][3] |

| Melting Point | 55 °C | [2] |

| Boiling Point | 225 °C at 0.4 mmHg | [2] |

| Purity | Typically >97.0% (GC) | [2] |

| XLogP3-AA | 6.6 | [1] |

| Solubility | Soluble in organic solvents like ether and carbon disulfide. | [4] |

Synthesis Methodologies

The construction of the terphenyl backbone is most commonly achieved through modern cross-coupling reactions. The symmetrical nature of 3,3''-Dibromo-1,1':3',1''-terphenyl lends itself to efficient one-pot, double-coupling strategies.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[5] For synthesizing this specific m-terphenyl, a double Suzuki coupling between 1,3-dihalobenzene and two equivalents of (3-bromophenyl)boronic acid is the most direct approach.

Causality and Experimental Rationale:

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂ or a pre-formed Pd(PPh₃)₄ complex, is essential. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination steps. Ligand-free heterogeneous catalysts like Pd/C have also been used effectively, simplifying product purification.[6]

-

Base: A base (e.g., K₂CO₃, Na₂CO₃, Ag₂CO₃) is required to activate the boronic acid component, forming a more nucleophilic boronate species for the transmetalation step. The choice of base can significantly impact reaction rates and yields.[7]

-

Solvent System: A mixture of an organic solvent (e.g., DMF, Acetone, CH₃CN) and water is often used. Water is crucial for dissolving the inorganic base, while the organic solvent ensures the solubility of the aromatic substrates.[5]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Protocol: Double Suzuki Coupling

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 eq), (3-bromophenyl)boronic acid (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via cannula.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.[6]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3,3''-Dibromo-1,1':3',1''-terphenyl.

Grignard Reagent-Based Synthesis

An alternative strategy involves the reaction of an aryl Grignard reagent with a dihaloarene.[8] This method can be effective but requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to protic solvents like water.[9][10] The mechanism often proceeds through the formation and subsequent trapping of a reactive aryne intermediate.[11][12]

Protocol: Grignard Reaction

-

Grignard Formation: Prepare the Grignard reagent by slowly adding 3-bromo-1-iodobenzene to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.[9]

-

Coupling Reaction: In a separate flask, dissolve 1,3-dibromobenzene in anhydrous THF. Slowly add the prepared Grignard reagent (2.0-2.5 equivalents) to this solution at room temperature.

-

Reaction and Quench: Stir the mixture for several hours. The reaction can be gently heated to drive it to completion. After cooling, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Applications in Research and Drug Development

The unique structural properties of 3,3''-Dibromo-1,1':3',1''-terphenyl make it a versatile tool for scientists.

Precursor in Materials Science

The terphenyl core is a component of some organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3] The bromine atoms serve as convenient handles to attach other functional groups through further cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. The rigidity of the terphenyl backbone contributes to high thermal stability and well-defined molecular packing in the solid state, which are desirable characteristics for electronic device components.[3]

Scaffold in Medicinal Chemistry

In drug development, a molecular scaffold is a core structure used to position functional groups in a specific spatial orientation to interact with a biological target. The m-terphenyl framework is an excellent scaffold because its rigid nature minimizes the entropic penalty upon binding to a protein target.

A prominent example is its use in the design of small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy.[13] The terphenyl core acts as a rigidified version of biphenyl scaffolds found in earlier inhibitors, providing a stable platform to orient the necessary pharmacophores to disrupt the PD-1/PD-L1 complex.[13]

Caption: m-Terphenyl as a scaffold for orienting functional groups.

Safety and Handling

3,3''-Dibromo-1,1':3',1''-terphenyl is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) for detailed hazard information. Halogenated compounds can pose environmental risks and should be disposed of according to institutional guidelines for chemical waste.[3]

Conclusion

3,3''-Dibromo-1,1':3',1''-terphenyl is more than a simple aromatic molecule; it is a precisely defined building block with significant potential. Its synthesis is readily achievable through established methods like Suzuki and Grignard couplings, and its rigid structure provides a reliable platform for creating advanced materials and sophisticated therapeutic agents. For researchers and drug development professionals, understanding the chemistry and utility of this m-terphenyl scaffold opens avenues for innovation in both materials science and medicinal chemistry.

References

- 1. 1,1':3',1''-Terphenyl, 3,3''-dibromo- | C18H12Br2 | CID 12088545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3''-Dibromo-1,1':3',1''-terphenyl | CymitQuimica [cymitquimica.com]

- 3. CAS 95962-62-2: 1,1':3',1''-Terphenyl, 3,3''-dibromo- [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cerritos.edu [cerritos.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,3''-Dibromo-m-terphenyl

Foreword: The Architectural Significance of 3,3''-Dibromo-m-terphenyl

In the landscape of modern organic synthesis, particularly in the realms of materials science and pharmaceutical development, the m-terphenyl scaffold serves as a foundational building block. Its rigid, well-defined three-dimensional structure provides a robust framework for the construction of complex molecular architectures. The introduction of bromine atoms at the 3 and 3'' positions, yielding 3,3''-Dibromo-m-terphenyl, transforms this simple hydrocarbon into a highly versatile intermediate. The twin bromine functionalities act as synthetic handles, poised for a variety of cross-coupling reactions, enabling the programmed installation of diverse functional groups. This guide provides an in-depth exploration of the primary synthetic pathways to this pivotal molecule, offering not just protocols, but a deeper understanding of the chemical principles that ensure a successful and reproducible synthesis.

Strategic Approaches to the m-Terphenyl Core

The synthesis of 3,3''-Dibromo-m-terphenyl is most effectively approached through convergent strategies that construct the central terphenyl framework via carbon-carbon bond formation. Among the arsenal of modern synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out for their functional group tolerance, high yields, and mild reaction conditions[1][2][3]. This guide will focus on a primary, highly efficient pathway utilizing this reaction, while also discussing alternative approaches such as those involving Grignard reagents.

The logical and most common retrosynthetic disconnection of 3,3''-Dibromo-m-terphenyl points to two key precursors: a di-halogenated central ring and a mono-halogenated outer ring derivative. Specifically, the reaction between 1,3-dibromobenzene and 3-bromophenylboronic acid emerges as a prime synthetic route.

Primary Synthesis Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide[1][3][4]. For the synthesis of 3,3''-Dibromo-m-terphenyl, this translates to the coupling of 1,3-dibromobenzene with two equivalents of 3-bromophenylboronic acid.

Reaction Scheme

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3,3''-Dibromo-m-terphenyl

This protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings involving similar substrates.[5][6]

Materials:

-

1,3-Dibromobenzene (1 equivalent)

-

3-Bromophenylboronic acid (2.2 equivalents) [7][8][9][10]* Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents) [11]* Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3-4 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1,3-dibromobenzene, 3-bromophenylboronic acid, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A robust and widely used Pd(0) catalyst for cross-coupling reactions.[11] |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the activation of the boronic acid to the more reactive boronate species.[4] |

| Solvent System | Toluene/Ethanol/Water | A biphasic system that effectively dissolves both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and degradation of the Pd(0) catalyst. |

Precursor Synthesis: 3-Bromophenylboronic Acid

The commercial availability of 3-bromophenylboronic acid is widespread; however, for contexts requiring in-house synthesis, a standard procedure involves the reaction of a dihalobenzene with a strong base followed by quenching with a boron source.

Reaction Scheme:

Caption: Synthesis of 3-bromophenylboronic acid from 1,3-dibromobenzene.

Experimental Protocol:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

-

Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (1M HCl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to yield 3-bromophenylboronic acid.[12]

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is highly effective, other classic carbon-carbon bond-forming reactions can also be employed for the synthesis of m-terphenyls.

Grignard Reagent-Based Synthesis

Grignard reagents are powerful nucleophiles capable of forming C-C bonds with a variety of electrophiles.[13][14][15] A potential pathway for 3,3''-Dibromo-m-terphenyl involves the reaction of a Grignard reagent derived from 1,3-dibromobenzene with an appropriate coupling partner. However, controlling the reactivity to achieve the desired disubstitution without side reactions can be challenging. A more controlled approach would involve the reaction of 3-bromophenylmagnesium bromide with 1,3-dibromobenzene, often requiring a transition metal catalyst.

Ullmann Coupling

The Ullmann reaction is a classical method for the synthesis of biaryl compounds using copper-mediated coupling of aryl halides.[16][17][18] While effective for symmetrical biaryls, its application to unsymmetrical terphenyl synthesis can be less efficient and require harsh reaction conditions (high temperatures) compared to modern palladium-catalyzed methods.[16]

Conclusion and Future Perspectives

The synthesis of 3,3''-Dibromo-m-terphenyl is a critical process for accessing a versatile building block in materials and pharmaceutical science. The Suzuki-Miyaura coupling represents the most robust and efficient pathway, offering high yields, mild conditions, and broad functional group compatibility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and reproducibly synthesize this important molecule. As the demand for complex, precisely functionalized organic molecules grows, the continued refinement of such fundamental synthetic transformations will remain an area of active and vital research.

References

- Hart, H., & Sasaoka, M. (1979). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Journal of the American Chemical Society, 101(25), 7659-7660.

-

Organoboron compounds. (n.d.). 3-bromophenylboronic acid - 89598-96-9 - Structure, Synthesis, Properties. Retrieved from [Link]

-

Arizona Board of Regents. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Retrieved from [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Retrieved from [Link]

- Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(26), 7643-7647.

-

National Institutes of Health. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]

-

ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organ. Retrieved from [Link]

- A Thesis Submitted in partial fulfillment of the requirements for the Degree. (n.d.). THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromophenylboronic Acid: A Versatile Chemical Building Block. Retrieved from [Link]

- Patsnap. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

- Bulletin of the Chemical Society of Japan, 57, 3494—3506 (1984).

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). The preparation of bromo-p- terphenyl derivatives.

-

PubChem. (n.d.). 1,1':3',1''-Terphenyl, 3,3''-dibromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. Retrieved from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-bromophenylboronic acid - 89598-96-9 - Structure, Synthesis, Properties [organoborons.com]

- 8. 3-Bromophenylboronic acid = 95 89598-96-9 [sigmaaldrich.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. nbinno.com [nbinno.com]

- 11. blog.strem.com [blog.strem.com]

- 12. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. cerritos.edu [cerritos.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. Chemicals [chemicals.thermofisher.cn]

An In-Depth Technical Guide to 1,3-Bis(3-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the landscape of advanced organic materials, 1,3-Bis(3-bromophenyl)benzene offers a unique molecular architecture for the synthesis of complex functional molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on providing field-proven insights for researchers and developers. The strategic placement of its bromine atoms on the m-terphenyl framework makes it a versatile precursor for creating materials with tailored electronic and photophysical properties, particularly relevant in the burgeoning field of organic electronics.

Core Molecular Characteristics

1,3-Bis(3-bromophenyl)benzene, also known by its synonym 3,3''-Dibromo-m-terphenyl, is an aromatic compound featuring a central benzene ring substituted at the 1 and 3 positions with 3-bromophenyl groups. This meta-substitution pattern is crucial to its conformational geometry and subsequent utility in materials science.

Molecular Structure

The structure of 1,3-Bis(3-bromophenyl)benzene is foundational to its chemical reactivity and physical properties.

Caption: Molecular structure of 1,3-Bis(3-bromophenyl)benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(3-bromophenyl)benzene is presented in the table below. These properties are critical for its handling, purification, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 95962-62-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₂Br₂ | [2][3] |

| Molecular Weight | 388.10 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 53.0 to 57.0 °C | [8] |

| Boiling Point | 225 °C at 0.4 mmHg | [9] |

| Solubility | Insoluble in water | [2] |

Synthesis Methodologies

The synthesis of 1,3-Bis(3-bromophenyl)benzene is not as widely documented as its tris-substituted counterpart. However, established organometallic cross-coupling reactions provide viable and efficient pathways to this molecule. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, making it a highly suitable approach for the synthesis of 1,3-Bis(3-bromophenyl)benzene.[10][11][12] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10]

Conceptual Workflow:

Caption: Conceptual workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol (Representative):

-

Reaction Setup: A reaction vessel is charged with 1,3-dibromobenzene (1 equivalent), 3-bromophenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (4 equivalents).

-

Solvent Addition: A suitable solvent system, typically a mixture of toluene, ethanol, and water, is added to the reaction vessel.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst.

-

Heating: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 1,3-Bis(3-bromophenyl)benzene.

Grignard Reaction

The Grignard reaction provides an alternative route for the formation of C-C bonds and can be adapted for the synthesis of 1,3-Bis(3-bromophenyl)benzene.[13] This method involves the reaction of a Grignard reagent with an electrophile.

Conceptual Pathway:

A plausible Grignard-based synthesis could involve the formation of a di-Grignard reagent from 1,3-dibromobenzene, followed by reaction with a suitable brominated electrophile. However, controlling the reactivity of di-Grignard reagents can be challenging. A more controlled approach would be a stepwise process.

Caption: Conceptual Grignard reaction pathway.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents and atmospheric oxygen and moisture.[9] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

-

Anhydrous Solvents: The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical for the same reason.[13]

-

Initiation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be slow to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[10]

Applications in Advanced Materials

The bifunctional nature of 1,3-Bis(3-bromophenyl)benzene, with its two reactive bromine sites, makes it a valuable building block for the synthesis of more complex molecules and polymers, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

1,3-Bis(3-bromophenyl)benzene is a known intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] The bromine atoms serve as convenient points for further functionalization through cross-coupling reactions, allowing for the construction of larger, conjugated molecules that can act as emissive materials, host materials, or charge-transport materials in OLED devices. The m-terphenyl core provides good thermal and morphological stability to the resulting materials.

Dendrimer and Polymer Synthesis

The structure of 1,3-Bis(3-bromophenyl)benzene allows it to be used as a core or a branching unit in the synthesis of dendrimers and star-shaped polymers. The two bromine atoms can be converted to other functional groups or used in polymerization reactions to create highly branched macromolecules with unique properties.

Characterization

The identity and purity of 1,3-Bis(3-bromophenyl)benzene are typically confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to the 12 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show a series of signals corresponding to the 18 carbon atoms in the molecule. The carbons attached to bromine would appear at a characteristic chemical shift.

While specific, verified NMR data for this exact compound was not found in the initial searches, related structures suggest the expected chemical shift ranges.[1][13][14]

Safety and Handling

As a halogenated aromatic compound, 1,3-Bis(3-bromophenyl)benzene should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Halogenated organic compounds can have potential environmental and health risks, and proper disposal procedures should be followed.[1]

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

OLED Material. Dibromo-1,1′:3′,1”-terphenyl 95962-62-2. Retrieved from [Link]

-

LibreTexts. Grignard Reaction. Retrieved from [Link]

-

ChemBK. 3,3''-Dibromo-1,1',3',1'-terphenyl. Retrieved from [Link]

-

Alfa Aesar. 1,3-Bis(3-bromophenyl)benzene. Retrieved from [Link]

-

Chemical-Suppliers.com. Product Search. Retrieved from [Link]

-

UIV Chem. 1,3-Bis(3-bromophenyl)benzene, 95962-62-2,C18H12Br2. Retrieved from [Link]

-

MOLBASE. 1,3-bis(3-bromophenyl)benzene. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Retrieved from [Link]

-

PrepChem.com. Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved from [Link]

-

Organic Syntheses. PREPARATION OF THE GRIGNARD REAGENT, PHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

ResearchGate. Figure S3. 1 H and 13 C NMR spectra of compound 3. Retrieved from [Link]

-

NIST. Benzene, 1,3-bis(bromomethyl)-. Retrieved from [Link]

-

ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. Retrieved from [Link]

-

Organic Syntheses. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. Retrieved from [Link]

-

YouTube. Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

- Google Patents. The preparation of bromo-p- terphenyl derivatives.

-

ACS Publications. A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Retrieved from [Link]

-

Pearson. Show how you might synthesize the following compounds starting with bromobenzene, and alkyl or alkenyl halides of four carbon atoms or fewer. a. 3-phenylprop-1-ene. Retrieved from [Link]

-

Alfa Chemical. 1,3-Bis(3-bromophenyl)benzene CAS No.: 95962-62-2. Retrieved from [Link]

-

The Good Scents Company. peach cyclopentanone nectaryl (Givaudan). Retrieved from [Link]

-

CAS Common Chemistry. Nectaryl. Retrieved from [Link]

- Google Patents. FRAGRANCE COMPOSITIONS AND USES OF THE SAME.

-

ResearchGate. Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. Retrieved from [Link]

-

ResearchGate. Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Show how you might synthesize the following compounds starting wi... | Study Prep in Pearson+ [pearson.com]

- 13. rsc.org [rsc.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

Introduction: The Persistent Legacy of Halogenated Terphenyls

An In-depth Technical Guide to Halogenated Terphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals

Halogenated terphenyls, particularly their polychlorinated (PCT) and polybrominated (PBT) forms, represent a class of synthetic aromatic hydrocarbons with a complex and challenging legacy. Structurally, terphenyls consist of a central benzene ring connected to two other phenyl groups at the ortho, meta, or para positions.[1] Commercial production typically involved mixtures of these isomers, which were then halogenated to create compounds with desirable industrial properties.[1]

These derivatives share striking similarities in physical and chemical properties with the more notorious polychlorinated biphenyls (PCBs), including exceptional thermal and chemical stability, high resistance to breakdown, and non-flammability.[2] These characteristics led to their use as PCB substitutes in a variety of applications, from heat transfer fluids and lubricants to plasticizers and fire retardants.[2][3][4] Total global production of PCTs between 1955 and 1980 is estimated at 60,000 metric tonnes.[2]

However, the very stability that made them industrially valuable also rendered them persistent environmental pollutants.[5][6] Like PCBs, halogenated terphenyls are lipophilic, leading them to bioaccumulate in fatty tissues and biomagnify through the food chain.[3] Their classification as persistent organic pollutants (POPs) underscores the long-term environmental and health risks they pose, even decades after their production ceased in many countries.[5] For professionals in drug development and toxicology, understanding the behavior, toxicity, and analytical challenges of these compounds is crucial, as they can represent confounding factors in experimental models and pose ongoing risks to human health.

Synthesis and Chemical Properties: Crafting Stability

The synthesis of the core terphenyl structure and its subsequent halogenation can be achieved through several established organic chemistry routes. The creation of the terphenyl backbone itself generally relies on metal-catalyzed cross-coupling reactions, which offer a high degree of control over the resulting isomer.

General Synthetic Approaches

Two primary strategies dominate the synthesis of terphenyl compounds:

-

Metal-Catalyzed Cross-Coupling Reactions: This is the most efficient and widely used method. Reactions like the Suzuki coupling, which involves the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex, are common. For instance, a dihalobenzene can be coupled with an aryl metal nucleophile to construct the terphenyl skeleton.[7] By carefully selecting the starting materials and reaction conditions (e.g., temperature, ligands), specific isomers can be targeted.[7][8]

-

Benzannulation Reactions: This approach involves the formation of the aromatic rings from open-chain precursors through concerted or sequential cyclization reactions.[7]

The following workflow illustrates a generalized Suzuki coupling approach for synthesizing a p-terphenyl derivative, a common precursor for halogenation.

Caption: Generalized workflow for the synthesis of halogenated p-terphenyls via Suzuki coupling.

Halogenation

Once the terphenyl backbone is synthesized, halogenation is typically achieved through electrophilic aromatic substitution. The reaction conditions (catalyst, temperature, reaction time) can be tuned to control the degree of halogenation, though achieving specific congeners from a direct halogenation of the parent terphenyl is challenging and often results in complex mixtures similar to the commercial products. For research purposes, specific congeners are often synthesized through multi-step processes using precursors with pre-defined substitution patterns.[9]

Physicochemical Properties

The addition of halogens dramatically alters the physicochemical properties of the terphenyl molecule, enhancing its stability and lipophilicity.

| Property | Description | Impact of Halogenation |

| Thermal Stability | Resistance to decomposition at high temperatures. | Extremely high, making them suitable for high-temperature applications.[2] |

| Chemical Stability | Resistance to degradation by acids, bases, and oxidation. | Very high, contributing to their environmental persistence.[3] |

| Lipophilicity (Fat Solubility) | Tendency to dissolve in fats, oils, and lipids. | Increases significantly with the degree of halogenation. This drives bioaccumulation in organisms. |

| Water Solubility | Ability to dissolve in water. | Extremely low and decreases with increasing halogen content. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with the solid or liquid phase. | Very low, meaning they do not readily evaporate at ambient temperatures. |

This table summarizes key physicochemical properties of halogenated terphenyls.

Toxicological Profile and Structure-Activity Relationships (SAR)

The toxicity of halogenated terphenyls is intrinsically linked to their structure, particularly the number and position of the halogen atoms. Much of the understanding of their mechanism of action is extrapolated from the extensive research on PCBs and dioxins.[10]

Mechanism of Action: The Aryl Hydrocarbon (Ah) Receptor

The primary mechanism for the dioxin-like toxicity of many halogenated aromatic hydrocarbons is mediated by the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[10]

-

Binding and Activation: Planar or "coplanar" congeners of halogenated terphenyls, which lack bulky ortho-substituents, can adopt a flat conformation. This shape allows them to bind with high affinity to the cytosolic Ah receptor.

-

Nuclear Translocation: Upon binding, the ligand-receptor complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex dimerizes with the Ah receptor nuclear translocator (ARNT) protein.

-

Gene Expression: This new complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of adjacent genes, most notably cytochrome P450 enzymes like CYP1A1.

The chronic activation of this pathway disrupts normal cellular function and is believed to be the root of many of the toxic effects observed, including hepatotoxicity and carcinogenicity.[3][10]

Caption: The Aryl Hydrocarbon (Ah) Receptor signaling pathway activated by halogenated terphenyls.

Structure-Activity Relationships (SAR)

The toxicity of a specific halogenated terphenyl congener is highly dependent on its molecular geometry.[11]

-

Coplanarity is Key: As with PCBs, congeners that can adopt a planar or near-planar conformation are the most potent activators of the Ah receptor and thus the most toxic.[10][11] Halogen substitution at the ortho positions (the positions closest to the bond linking the phenyl rings) forces the rings to twist relative to each other, reducing planarity and dramatically decreasing dioxin-like toxicity.

-

Lateral Halogenation: The presence of halogens in the lateral positions (meta and para) is a requirement for high-affinity binding to the Ah receptor.[11] Studies on halogenated biphenyls suggest that a minimum of three or four lateral halogens are needed for significant toxicity.[11]

-

Metabolism: Non-planar congeners, especially those with fewer halogen substituents, may be more susceptible to metabolism by cytochrome P450 enzymes. This can sometimes lead to the formation of reactive intermediates, such as arene oxides, which can have different toxic effects.[10]

Key Toxicological Endpoints

Animal studies have demonstrated a range of adverse health effects following exposure to PCTs.

-

Hepatotoxicity: The liver is a primary target organ. Effects include liver enlargement, changes in serum enzyme levels, and the induction of microsomal enzymes.[3][4] Chronic exposure has been shown to produce hepatocellular carcinomas in mice.[4]

-

Reproductive and Developmental Effects: The disruption of hormonal systems is a significant concern, with potential impacts on reproductive success in exposed organisms.[3]

-

Immunotoxicity: Alterations in immune function have been reported following exposure to halogenated aromatic hydrocarbons.[3]

-

Dermal Effects: Similar to PCBs and dioxins, exposure can lead to skin conditions like chloracne.[4]

Analytical Methodologies: Detecting Persistent Pollutants

The analysis of halogenated terphenyls in environmental and biological samples is a complex task due to the vast number of possible congeners and isomers present in commercial mixtures and the low concentrations at which they occur.[5]

Experimental Protocol: General Workflow for PCT Analysis

The following protocol outlines a typical workflow for the extraction and analysis of PCTs from a solid matrix like soil or sediment.

1. Sample Extraction: a. Weigh approximately 10-20 g of the homogenized, dry sample into a cellulose extraction thimble. b. Add a surrogate standard mixture to the sample to monitor extraction efficiency and recovery. c. Place the thimble in a Soxhlet extractor. d. Extract the sample for 18-24 hours using a suitable solvent, such as a 1:1 mixture of hexane and acetone. e. Concentrate the resulting extract to a small volume (approx. 1-2 mL) using a rotary evaporator.

2. Extract Clean-up and Fractionation: a. Prepare a multi-layered silica gel column. The layers may include, from bottom to top: neutral silica, basic silica, neutral silica, acidic silica, and anhydrous sodium sulfate. b. Pre-elute the column with hexane. c. Apply the concentrated extract to the top of the column. d. Elute the column with hexane. PCTs will elute in the first fraction, separated from more polar interfering compounds. e. For further separation of coplanar from non-coplanar congeners, a Florisil or carbon column chromatography step can be employed.[9] f. Concentrate the cleaned-up fraction to a final volume of 100-200 µL.

3. Instrumental Analysis: a. Analyze the final extract using high-resolution gas chromatography coupled with either an electron capture detector (GC-ECD) for screening or a mass spectrometer (GC-MS) for confirmation and quantification.[12][13] b. Use a long, non-polar capillary column (e.g., 50-60 m DB-5 or equivalent) to achieve the best possible separation of the congeners. c. Quantify the congeners by comparing their peak areas to those of a known calibration standard. The results are then corrected for the recovery of the surrogate standards.

Caption: Standard analytical workflow for the determination of halogenated terphenyls in environmental samples.

Analytical Challenges

-

Lack of Standards: A major hurdle is the limited availability of certified analytical standards for the vast number of individual PCT congeners.[5] This makes congener-specific quantification difficult.

-

Interference: Environmental samples are complex matrices. Hydrogenated terphenyls, which were also used industrially, can interfere with PCT analysis.[12] Co-elution of PCTs with PCBs is also a significant challenge that requires high-resolution chromatographic systems.[13]

Applications and Implications for Drug Development

While halogenated terphenyls themselves have no direct therapeutic applications due to their toxicity, their study holds several important implications for the fields of toxicology and drug development.

-

Environmental Contaminants: As widespread environmental pollutants, PCTs and related compounds can be present in animal-derived materials used in research and can bioaccumulate in animal models, potentially confounding toxicological studies of new chemical entities.

-

Model Compounds for Metabolism: The metabolic pathways of halogenated terphenyls, particularly their interaction with cytochrome P450 enzymes, provide a valuable model for understanding the metabolism of other persistent polyaromatic compounds.

-

Ah Receptor Modulation: The potent interaction of coplanar halogenated terphenyls with the Ah receptor makes them useful as tool compounds in research aimed at understanding the function and modulation of this important signaling pathway, which has been implicated in immune response, cell growth, and differentiation.

Future Directions and Research Needs

Despite decades of awareness, significant knowledge gaps concerning halogenated terphenyls remain.

-

Congener-Specific Toxicology: There is a pressing need for more data on the specific toxicity of individual PCT and PBT congeners to improve the accuracy of risk assessments.[5]

-

Brominated and Mixed-Halogenated Derivatives: Polybrominated and mixed chloro-bromo terphenyls are even less studied than their chlorinated counterparts, yet they may also have been produced and released into the environment.

-

Development of Analytical Methods: Continued innovation in analytical chemistry is required to develop more robust, validated, and accessible methods for the routine analysis of these compounds in diverse matrices.[5][9]

References

- Kimbrough, R. D., & Jensen, A. A. (Eds.). (2012). Halogenated Biphenyls, Terphenyls, Naphthalenes, Dibenzodioxins and Related Products (2nd ed.). Elsevier. [URL: https://www.elsevier.com/books/halogenated-biphenyls-terphenyls-naphthalenes-dibenzodioxins-and-related-products/kimbrough/978-0-444-81029-3]

- Jensen, A. A., & Jørgensen, K. F. (1983). Polychlorinated terphenyls (PCTs) use, levels and biological effects. Science of The Total Environment, 27(2-3), 231–250. [URL: https://pubmed.ncbi.nlm.nih.gov/6407958/]

- McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions, 33(2-3), 271–283. [URL: https://pubmed.ncbi.nlm.nih.gov/6162380/]

- International Programme on Chemical Safety (IPCS). (1992). Polychlorinated biphenyls and polychlorinated terphenyls (PCBs and PCTs) (HSG 68). World Health Organization. [URL: https://inchem.org/documents/hsg/hsg/hsg068.htm]

- Haz-Map. (n.d.). Polychlorinated terphenyls. National Library of Medicine. Retrieved January 5, 2026, from [URL: https://haz-map.com/Agents/123]

- de Kok, A., Geerdink, R. B., de Vries, G., & Brinkman, U. A. (1982). An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples. International Journal of Environmental Analytical Chemistry, 12(2), 99–122. [URL: https://pubmed.ncbi.nlm.nih.gov/7129733/]

- Wichmann, H., Schäfer, K., & Bahadir, M. (2019). A practice-oriented method for the analysis of coplanar tetra- to heptachlorinated terphenyls. Chemosphere, 217, 873–881. [URL: https://www.researchgate.

- Alm, M., & Tysklind, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. TheScientificWorldJournal, 10, 281–301. [URL: https://www.hindawi.com/journals/tswj/2010/834395/]

- Government of Canada. (2024, March 12). Toxic substances list: polychlorinated terphenyls (PCTs). [URL: https://www.canada.

- Zimmer, R., & Reissig, H. U. (2002). Synthesis of Terphenyls. Synthesis, (13), 1809-1834. [URL: https://www.researchgate.

- Kimbrough, R. D. (Ed.). (1980). Halogenated Biphenyls, Terphenyls, Naphthalenes, Dibenzodioxins and Related Products. Elsevier/North-Holland Biomedical Press. [URL: https://books.google.com/books?id=__BWAAAAIAAJ]

- Wikipedia. (n.d.). Terphenyl. Retrieved January 5, 2026, from [URL: https://en.wikipedia.org/wiki/Terphenyl]

- Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved January 5, 2026, from [URL: https://en.wikipedia.

- Pieper, A., Vogt, R., Wichmann, H., & Bahadir, M. (2005). Congener specific analysis of polychlorinated terphenyls. Journal of Chromatography A, 1065(2), 293-303. [URL: https://www.researchgate.

-

Schmidt, D., & Hartke, K. (2006). Synthesis of 5,9‐Diaza[4]helicenes. European Journal of Organic Chemistry, 2006(14), 3295-3303. [URL: https://www.researchgate.net/figure/Synthesis-of-terphenyl-derivative-21-Conditions-n-Fe-HCl-EtOH-reflux-3-h-93-o_fig6_230191986]

- Taylor & Francis. (n.d.). Terphenyl – Knowledge and References. Retrieved January 5, 2026, from [URL: https://www.taylorfrancis.com/engineering-and-technology/chemical-engineering/terphenyl]

- Chan, S. H., & Wong, H. N. C. (2020). Synthesis of tetraphenylene derivatives and their recent advances. Beilstein Journal of Organic Chemistry, 16, 1548–1575. [URL: https://academic.oup.com/beilstein-j-org-chem/article/16/1/1548/6641151]

Sources

- 1. Terphenyl - Wikipedia [en.wikipedia.org]

- 2. Toxic substances list: polychlorinated terphenyls (PCTs) - Canada.ca [canada.ca]

- 3. Polychlorinated terphenyls (PCTs) use, levels and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polychlorinated terphenyls - Hazardous Agents | Haz-Map [haz-map.com]

- 5. researchgate.net [researchgate.net]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Polychlorinated biphenyls and polychlorinated terphenyls (PCBs and PCTs) (HSG 68, 1992) [inchem.org]

- 11. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Theoretical and Computational Studies of 3,3''-dibromo-1,1':3',1''-terphenyl

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 3,3''-dibromo-1,1':3',1''-terphenyl. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the synthesis, structural analysis, and electronic characterization of this intriguing molecule. By integrating established synthetic protocols with robust computational workflows, this guide serves as a practical handbook for predicting and understanding the physicochemical properties of 3,3''-dibromo-1,1':3',1''-terphenyl, thereby facilitating its potential applications in various scientific fields. While complete experimental data for this specific molecule is not extensively available in public literature, this guide establishes a self-validating framework through the synergy of proven experimental techniques and validated computational models.

Introduction: The Significance of Brominated Terphenyls

Terphenyls, a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, form the backbone of various functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The introduction of halogen atoms, particularly bromine, onto the terphenyl scaffold can significantly modulate its electronic properties, reactivity, and intermolecular interactions. 3,3''-dibromo-1,1':3',1''-terphenyl, a meta-substituted terphenyl, presents a unique case for studying the influence of bromine substitution on the conformational flexibility and electronic landscape of the terphenyl core. Understanding these properties is paramount for the rational design of novel materials and therapeutics.

This guide will delve into the essential theoretical and computational approaches to characterize 3,3''-dibromo-1,1':3',1''-terphenyl, providing a roadmap for researchers to explore its potential.

Synthesis of 3,3''-dibromo-1,1':3',1''-terphenyl: Established and Modern Approaches

The synthesis of 3,3''-dibromo-1,1':3',1''-terphenyl can be approached through classical methods as well as modern cross-coupling reactions, offering flexibility in precursor availability and reaction conditions.

Classical Synthesis Approach

An established method for the synthesis of related terphenyl structures involves the Ullmann condensation or Grignard reactions. A literature procedure for a related compound, 3,3''-dibromo-1,1':2',1''-terphenyl, has been reported by Staab and Binnig (1967), which can be adapted for the synthesis of the m-terphenyl isomer.[1]

Modern Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryls and polyaryls like terphenyls.[2] The general strategy involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.

Experimental Protocol: A Proposed Suzuki-Miyaura Synthesis

-

Preparation of 1,3-dibromobenzene: This commercially available starting material is a key precursor.

-

Preparation of 3-bromophenylboronic acid: This can be synthesized from 1,3-dibromobenzene via lithiation followed by reaction with a trialkyl borate.

-

Cross-Coupling Reaction:

-

In a reaction vessel, combine 1,3-dibromobenzene (1 equivalent), 3-bromophenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3,3''-dibromo-1,1':3',1''-terphenyl.

-

Logical Workflow for Synthesis

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, often complementing or even predicting experimental findings. For 3,3''-dibromo-1,1':3',1''-terphenyl, a multi-level computational approach is recommended.

Computational Methodology: Best Practices

A robust computational protocol for studying halogenated aromatic compounds involves Density Functional Theory (DFT).[3][4][5]

Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D model of 3,3''-dibromo-1,1':3',1''-terphenyl can be built using molecular modeling software. The IUPAC name is 1,3-bis(3-bromophenyl)benzene.[6]

-

Conformational Analysis:

-

Perform a conformational search to identify the low-energy conformers. This is crucial due to the rotational freedom around the C-C single bonds connecting the phenyl rings.

-

A semi-empirical method like GFN2-xTB can be used for an initial, rapid screening of the conformational space.[7]

-

-

Geometry Optimization and Frequency Calculations:

-

The lowest energy conformers should be re-optimized using a more accurate DFT method.

-

Recommended Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D are good choices. The inclusion of a dispersion correction (e.g., D3 or D4) is essential for accurately describing the non-covalent interactions in this system.[5]

-

Recommended Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ is recommended for achieving a balance between accuracy and computational cost.

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR and Raman).

-

-

Electronic Property Calculations:

-

Perform single-point energy calculations on the optimized geometries to obtain detailed electronic properties.

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic reactivity and to estimate its ionization potential and electron affinity.

-

Generate an electrostatic potential (ESP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[8] These can be compared with experimental data for validation.

-

UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum and identify the nature of the electronic transitions.

-

Computational Workflow Diagram

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,1':3',1''-Terphenyl, 3,3''-dibromo- | C18H12Br2 | CID 12088545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

The Lynchpin of Synthesis: Navigating the Reactivity of Carbon-Bromine Bonds in Terphenyl Scaffolds

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The terphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, well-defined three-dimensional geometry.[1][2] Its utility, however, is fundamentally dependent on the ability to selectively functionalize its aromatic rings. The carbon-bromine (C-Br) bond serves as a critical synthetic handle for this purpose, acting as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the C-Br bond's reactivity within terphenyl compounds, grounded in mechanistic principles and field-proven experimental insights. We will dissect the factors governing its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, providing detailed protocols and the causal logic behind their design.

The Nature of the Aryl C-Br Bond: A Study in Stability and Latent Reactivity

Unlike their alkyl counterparts, aryl halides such as bromoterphenyls exhibit significantly lower reactivity towards classical nucleophilic substitution (SN1/SN2) pathways.[3][4] This inherent stability arises from two primary factors:

-

Hybridization: The carbon atom of the C-Br bond in a terphenyl is sp² hybridized. Compared to an sp³ carbon, the sp² orbital has greater s-character, holding the bonding electrons closer to the nucleus and creating a stronger, shorter bond.[5][6]

-

Resonance: The lone pairs of the bromine atom can participate in resonance with the aromatic π-system, imparting a partial double-bond character to the C-Br bond.[5][6] This further strengthens the bond, making it more difficult to cleave.

However, this stability can be overcome. The true synthetic power of the C-Br bond is unlocked through transition metal catalysis, which operates via mechanisms that circumvent the high energy barriers of traditional substitution reactions.

Bond Dissociation Energy (BDE): A Quantitative Look at Reactivity

The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl > F. This correlates inversely with their bond dissociation energies. The C-Br bond offers a balanced profile: it is stable enough for isolation and purification of intermediates while being reactive enough for efficient coupling under relatively mild conditions, making it a preferred choice over the more labile C-I bond or the more inert C-Cl bond.[7]

| Bond Type | Homolytic BDE (kcal/mol) | Heterolytic BDE (kcal/mol) |

| Phenyl-F | ~125 | - |

| Phenyl-Cl | ~96 | - |

| Phenyl-Br | ~81 | ~263 [8] |

| Phenyl-I | ~65 | - |

| Data compiled from various sources, including approximate values for phenyl halides.[9][10] |

Palladium-Catalyzed Cross-Coupling: The Gateway to Terphenyl Diversification

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds involving aryl halides.[11][12] The general mechanism for these transformations, while varying in the specifics of the coupling partners, follows a canonical catalytic cycle.

The Unified Catalytic Cycle

The process begins with an active Pd(0) catalyst.

-

Oxidative Addition: The C-Br bond of the bromoterphenyl substrate adds across the Pd(0) center, breaking the C-Br bond and forming a new Pd(II) complex. This is often the rate-determining step of the overall reaction.[13][14]

-

Transmetalation (for C-C coupling) or Ligand Exchange/Base-Mediated Deprotonation (for C-N coupling): The second coupling partner is delivered to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Caption: Generalized Palladium Catalytic Cycle.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for elaborating the terphenyl core by coupling a bromoterphenyl with an arylboronic acid or ester.[16][17] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[18]

Mechanistic Causality: The Role of the Base

A key feature of the Suzuki coupling is the requirement of a base. The base does not directly participate in the catalytic cycle but is crucial for activating the organoboron species. It coordinates to the boron atom, forming a borate complex ([R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group (R) attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[17]

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Functionalized Terphenyl

This protocol describes a general procedure for the Suzuki coupling of a bromoterphenyl derivative with an arylboronic acid.

Materials & Equipment:

-

Substrates: Bromoterphenyl (1.0 equiv), Arylboronic acid (1.1 - 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

-

Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, condenser, inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble the reaction flask with a condenser and ensure the system is free of oxygen and moisture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: To the flask, add the bromoterphenyl (1.0 equiv), arylboronic acid (1.1 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[19]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. The solvent choice is crucial for ensuring all reagents are sufficiently soluble. The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the borate complex.[16]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[19] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours. For sterically hindered substrates, higher temperatures or microwave irradiation may be necessary to achieve a reasonable reaction rate.[20]

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired terphenyl product.

The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides, a transformation of immense importance in pharmaceutical development where aniline and related structures are common motifs.[21][22] The reaction couples a bromoterphenyl with a primary or secondary amine.

Mechanistic Causality: The Ligand and Base System

The success of this reaction is highly dependent on the choice of a phosphine ligand and a strong, non-nucleophilic base.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[23] They stabilize the palladium center, promote the oxidative addition step, and, crucially, facilitate the final reductive elimination step, which can be difficult for C-N bond formation.[15]

-

Base: A strong base, typically sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required.[23] Its primary role is to deprotonate the amine, forming the more nucleophilic amide anion, which then coordinates to the palladium center, displacing the bromide.[15]

Field-Proven Protocol: Amination of a Bromoterphenyl

This protocol outlines a microwave-assisted Buchwald-Hartwig amination, which often provides higher yields and shorter reaction times compared to conventional heating.[23]

Materials & Equipment:

-

Substrates: Bromoterphenyl (1.0 equiv), Amine (1.2 - 2.0 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Ligand: XPhos (4-10 mol%)

-

Base: Potassium tert-butoxide (KOt-Bu) (1.5 - 2.5 equiv)

-

Solvent: Anhydrous Toluene or Dioxane

-

Equipment: Microwave reaction vial with a stir bar, microwave synthesizer.

Step-by-Step Methodology:

-

Reagent Preparation (in a glovebox or under inert gas flow): To a microwave vial, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and the base (KOt-Bu, 2.0 equiv). The pre-formation of the catalyst complex is often performed before adding the substrates.

-

Substrate Addition: Add the bromoterphenyl (1.0 equiv) and the amine (1.5 equiv) to the vial.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The use of an anhydrous solvent is critical as the strong base is water-sensitive.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-140 °C for 15-60 minutes.[23] The choice of temperature and time depends on the reactivity of the specific substrates.

-

Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated terphenyl product.

Conclusion and Future Outlook